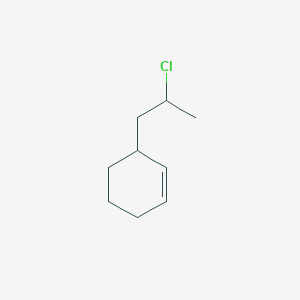
3-(2-Chloropropyl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloropropyl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It features a cyclohexene ring substituted with a 2-chloropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloropropyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 2-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via an electrophilic addition mechanism, where the chlorine atom acts as the electrophile, attacking the double bond of cyclohexene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Chloropropyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products:
Oxidation: Cyclohexanol, cyclohexanone
Reduction: Cyclohexane derivatives
Substitution: Hydroxypropylcyclohexene, aminopropylcyclohexene
Wissenschaftliche Forschungsanwendungen
3-(2-Chloropropyl)cyclohex-1-ene has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cycloalkenes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2-Chloropropyl)cyclohex-1-ene involves its interaction with various molecular targets and pathways. For instance, in substitution reactions, the chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the cyclohexene ring, which affect the overall stability and reactivity of the molecule.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: A simple cycloalkene with a similar ring structure but lacking the 2-chloropropyl group.
2-Chlorocyclohexanol: A compound with a hydroxyl group instead of the double bond in cyclohexene.
3-Chlorocyclohexene: A compound with a chlorine atom directly attached to the cyclohexene ring.
Uniqueness: 3-(2-Chloropropyl)cyclohex-1-ene is unique due to the presence of the 2-chloropropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution allows for a broader range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
96333-90-3 |
|---|---|
Molekularformel |
C9H15Cl |
Molekulargewicht |
158.67 g/mol |
IUPAC-Name |
3-(2-chloropropyl)cyclohexene |
InChI |
InChI=1S/C9H15Cl/c1-8(10)7-9-5-3-2-4-6-9/h3,5,8-9H,2,4,6-7H2,1H3 |
InChI-Schlüssel |
WJAXOCCOWNXHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















